5-Ethyl-5-nitro-2-phenyl-1,3-dioxane
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Overview
Description
5-Ethyl-5-nitro-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of ethyl, nitro, and phenyl groups attached to the dioxane ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-nitro-2-phenyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. For instance, the reaction between benzaldehyde and 1,3-propanediol in the presence of an acid catalyst like p-toluenesulfonic acid can yield the desired dioxane compound . The reaction conditions often include refluxing the mixture in toluene with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-nitro-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under controlled conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-Ethyl-5-nitro-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-nitro-2-phenyl-1,3-dioxane involves its interaction with molecular targets through various pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dioxan-2-one: Another dioxane derivative with different substituents, used in similar applications.
5-Ethyl-1,3-dioxane-5-methanol: A related compound with a hydroxymethyl group instead of a nitro group.
2-Phenyl-1,3-dioxan-5-ol: A dioxane derivative with a hydroxyl group, used in organic synthesis.
Uniqueness
5-Ethyl-5-nitro-2-phenyl-1,3-dioxane is unique due to the presence of both nitro and phenyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4064-92-0 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-ethyl-5-nitro-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H15NO4/c1-2-12(13(14)15)8-16-11(17-9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
PJXSDTMXNJMFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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